

Commercial Sources and Suppliers of Nonylbenzene: A Technical Guide

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Compound of Interest

Compound Name: **Nonylbenzene**

Cat. No.: **B091765**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylbenzene is an alkylaromatic hydrocarbon that finds application as an intermediate in chemical synthesis and as a solvent in various research and industrial processes. Its physical properties, such as high boiling point and hydrophobicity, make it suitable for specific applications in organic synthesis and materials science. This technical guide provides an in-depth overview of the commercial sources, product specifications, and relevant experimental protocols for the synthesis and analysis of **Nonylbenzene**, tailored for professionals in research and drug development.

Commercial Sources and Product Specifications

Several chemical suppliers offer **Nonylbenzene**, primarily as n-**Nonylbenzene** (linear alkylbenzene) or as an isomeric mixture. The choice of supplier and product grade will depend on the specific requirements of the application, such as purity and isomer distribution. The following tables summarize the product specifications from major commercial suppliers.

Table 1: Major Commercial Suppliers of Nonylbenzene

Supplier	Product Name	CAS Number	Purity	Additional Notes
TCI Chemicals	Nonylbenzene	1081-77-2	>97.0% (GC) [1]	Also known as 1-Phenylnonane. [1]
Thermo Scientific Chemicals	n-Nonylbenzene, 97%	1081-77-2	≥96.0% (GC) [2] [3]	Formerly an Alfa Aesar product.
Sigma-Aldrich	1-Phenylnonane	1081-77-2	96%	Also known as Nonylbenzene.

Table 2: Physical and Chemical Properties of Commercial n-Nonylbenzene

Property	TCI Chemicals	Thermo Scientific Chemicals	Sigma-Aldrich
Molecular Formula	C ₁₅ H ₂₄	C ₁₅ H ₂₄ [4]	C ₆ H ₅ (CH ₂) ₈ CH ₃ [5]
Molecular Weight (g/mol)	204.36	204.357 [4]	204.35 [5]
Appearance	Colorless to Light yellow clear liquid [1]	Clear colorless liquid [2]	Liquid [5]
Purity (by GC)	>97.0% [1]	≥96.0% [2]	96% [5]
Boiling Point	282 °C	281°C to 283°C [4]	282 °C (lit.) [5]
Density (g/mL)	0.86 (20/20)	0.858 [4]	0.858 g/mL at 25 °C (lit.) [5]
Refractive Index	1.48	1.4815-1.4865 @ 20°C [2]	n _{20/D} 1.483 (lit.) [5]
Flash Point	Not specified	>110°C (230°F) [4]	110 °C - closed cup [5]

Note: The specifications provided are based on information available on the suppliers' websites and may be subject to change. It is recommended to consult the Certificate of Analysis (CoA)

for the most accurate and up-to-date information for a specific lot.

Isomer Distribution

Commercial **Nonylbenzene** can exist as a mixture of isomers, with the nonyl group being either a linear chain (**n-Nonylbenzene**) or a branched chain. The products listed above are primarily **n-Nonylbenzene**. Branched isomers are more complex to separate and characterize, and their presence and distribution can influence the material's properties and reactivity. For applications where isomer composition is critical, it is advisable to contact the supplier for more detailed analytical information or to source specific isomers if available.

Experimental Protocols

Synthesis of **n-Nonylbenzene**

A common and reliable method for the laboratory-scale synthesis of **n-Nonylbenzene** is a two-step process involving the Friedel-Crafts acylation of benzene with nonanoyl chloride, followed by the Clemmensen reduction of the resulting nonanophenone.

Step 1: Friedel-Crafts Acylation of Benzene with Nonanoyl Chloride

This reaction forms nonanophenone, a ketone intermediate.

- Materials:
 - Benzene (anhydrous)
 - Nonanoyl chloride
 - Aluminum chloride ($AlCl_3$, anhydrous)
 - Dichloromethane (DCM, anhydrous)
 - Hydrochloric acid (HCl, dilute aqueous solution)
 - Sodium bicarbonate ($NaHCO_3$, saturated aqueous solution)
 - Brine (saturated $NaCl$ aqueous solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath.
 - Add a solution of nonanoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.
 - After the addition of nonanoyl chloride, add anhydrous benzene dropwise.
 - Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with dilute HCl, saturated $NaHCO_3$ solution, and brine.
 - Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain crude nonanophenone.
 - The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of Nonanophenone

This step reduces the ketone group of nonanophenone to a methylene group, yielding **n-Nonylbenzene**.

- Materials:

- Nonanophenone (from Step 1)
- Zinc amalgam (Zn(Hg))
- Concentrated hydrochloric acid (HCl)
- Toluene
- Water
- Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
- Brine (saturated NaCl aqueous solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:
 - Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride. Decant the aqueous solution and wash the amalgam with water.
 - In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and nonanophenone.
 - Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added during the reflux period.
 - Monitor the reaction by TLC until the starting material is consumed.
 - After completion, cool the reaction mixture to room temperature and decant the liquid from the zinc amalgam.
 - Transfer the liquid to a separatory funnel and separate the organic layer.
 - Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

- The resulting crude n-**Nonylbenzene** can be purified by vacuum distillation.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the analysis of **Nonylbenzene**, allowing for the separation of isomers and confirmation of the compound's identity and purity.

- Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD).
- Capillary column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically suitable for separating alkylbenzenes.
- Carrier gas: Helium or hydrogen.

- Sample Preparation:

- Dilute the **Nonylbenzene** sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration for GC-MS analysis.

- Typical GC-MS Parameters:

- Injector Temperature: 250-280 °C

- Injection Mode: Split or splitless, depending on the sample concentration.

- Oven Temperature Program:

- Initial temperature: 50-70 °C, hold for 1-2 minutes.

- Ramp: Increase the temperature at a rate of 10-20 °C/minute to a final temperature of 280-300 °C.

- Final hold: Hold at the final temperature for 5-10 minutes.

- Carrier Gas Flow Rate: 1-2 mL/minute (constant flow).

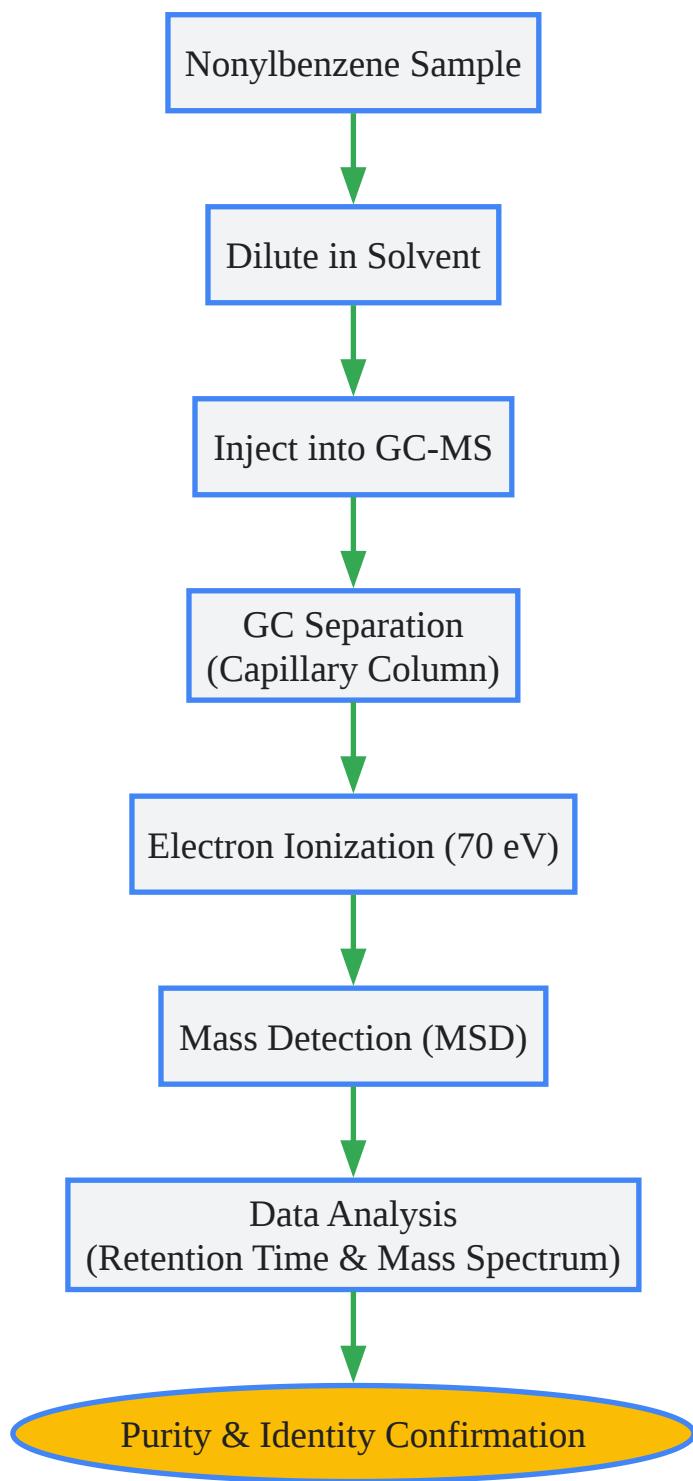
- MSD Transfer Line Temperature: 280-300 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-400.
- Data Analysis:
 - The identity of **n-Nonylbenzene** can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. Key fragments for **n-Nonylbenzene** include m/z 91 (tropylium ion) and m/z 204 (molecular ion).
 - Purity is determined by integrating the peak area of **n-Nonylbenzene** and comparing it to the total area of all peaks in the chromatogram.

Visualizations

Synthesis Workflow of n-Nonylbenzene

Caption: Synthesis workflow for **n-Nonylbenzene** via Friedel-Crafts acylation and Clemmensen reduction.

Analytical Workflow for Nonylbenzene by GC-MS



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Caption: General analytical workflow for the characterization of **Nonylbenzene** using GC-MS.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals no specific established biological activity or direct involvement in signaling pathways for **Nonylbenzene** itself. Its primary role in a biological context is as a non-polar solvent or as a starting material for the synthesis of other molecules. It is important to distinguish **Nonylbenzene** from Nonylphenol, a related compound with known endocrine-disrupting properties. Any potential biological effects of **Nonylbenzene** would likely be related to its physical properties, such as its ability to partition into lipid membranes, rather than specific interactions with biological macromolecules. As with any organic solvent, appropriate safety precautions should be taken to avoid inhalation and skin contact.

Conclusion

This technical guide provides a comprehensive overview of the commercial availability, specifications, synthesis, and analysis of **Nonylbenzene** for a scientific audience. By understanding the different commercial grades and the experimental protocols for its preparation and characterization, researchers can make informed decisions for its use in their specific applications. The provided workflows and data tables serve as a valuable resource for laboratory work involving this compound.

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